3-Hydroxy-2,2-bis(hydroxymethyl)propyl palmitate

Vue d'ensemble

Description

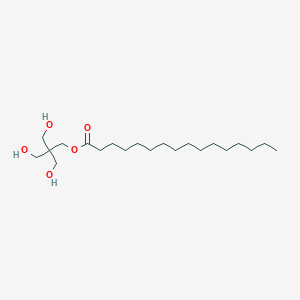

3-Hydroxy-2,2-bis(hydroxymethyl)propyl palmitate is a chemical compound with the molecular formula C19H38O5. It is a derivative of palmitic acid and is characterized by the presence of hydroxyl groups, which contribute to its reactivity and versatility in various applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl palmitate typically involves the esterification of palmitic acid with 3-Hydroxy-2,2-bis(hydroxymethyl)propanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of immobilized catalysts and advanced purification techniques, such as chromatography, can further optimize the production process .

Analyse Des Réactions Chimiques

Types of Reactions

3-Hydroxy-2,2-bis(hydroxymethyl)propyl palmitate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

Esterification: The hydroxyl groups can react with carboxylic acids to form esters.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid are used.

Substitution: Reagents such as alkyl halides or acyl chlorides are employed.

Major Products Formed

Oxidation: Formation of aldehydes or ketones.

Esterification: Formation of esters.

Substitution: Formation of substituted derivatives.

Applications De Recherche Scientifique

Analytical Chemistry

Separation Techniques

One significant application of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl palmitate is in the field of analytical chemistry, specifically in liquid chromatography. It can be effectively analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC). The method employs a mobile phase consisting of acetonitrile, water, and phosphoric acid, which can be substituted with formic acid for mass spectrometry compatibility . This method is scalable and suitable for isolating impurities during preparative separation.

Polymer Science

Polyamide Synthesis

In polymer science, this compound has been noted for its role in the synthesis of polyamides. A patent describes a process where this compound is used as a reactant in polycondensation reactions involving phosphonates. This application highlights its potential as a building block for creating advanced polymer materials with desirable properties .

Cosmetic Formulations

Emollient Properties

this compound is also utilized in cosmetic formulations due to its emollient properties. It acts as a skin-conditioning agent, providing moisture retention and enhancing the texture of creams and lotions. Its compatibility with various ingredients makes it valuable in formulating skin care products .

Case Study 1: HPLC Method Development

A study conducted on the separation of this compound using Newcrom R1 HPLC columns demonstrated the effectiveness of different mobile phases on resolution and peak shape. The results indicated that using smaller particle sizes in UPLC applications significantly improved analysis time without compromising resolution .

Case Study 2: Polyamide Production

Research on the incorporation of this compound into polyamide synthesis showed enhanced thermal stability and mechanical properties in the resulting materials. The study concluded that this compound could be a key additive for developing high-performance polymers suitable for various industrial applications .

Mécanisme D'action

The mechanism of action of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl palmitate involves its interaction with various molecular targets and pathways. The hydroxyl groups enable it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. This interaction can modulate biological processes and pathways, leading to its observed effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,2-Bis(hydroxymethyl)propionic acid: Similar in structure but lacks the palmitate moiety.

3-Hydroxy-2,2-bis(hydroxymethyl)propyl laurate: Similar but with a laurate instead of a palmitate group.

Uniqueness

3-Hydroxy-2,2-bis(hydroxymethyl)propyl palmitate is unique due to its specific combination of hydroxyl groups and the palmitate moiety, which imparts distinct physical and chemical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized compounds and materials .

Activité Biologique

3-Hydroxy-2,2-bis(hydroxymethyl)propyl palmitate (CAS No. 17630-08-9) is an ester derived from palmitic acid and a polyol. It has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula: C21H42O5

- Molecular Weight: 370.57 g/mol

- Structure: The compound features a long-chain fatty acid (palmitate) linked to a glycerol derivative with hydroxymethyl groups, which may influence its solubility and interaction with biological membranes.

Mechanisms of Biological Activity

This compound exhibits various biological activities through several mechanisms:

- Antioxidant Activity : The hydroxyl groups present in the molecule are known to confer antioxidant properties, which can protect cells from oxidative stress by neutralizing free radicals.

- Antimicrobial Properties : Studies have indicated that compounds with long-chain fatty acids can exhibit antimicrobial activity against various pathogens, potentially due to their ability to disrupt microbial membranes.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.

Antioxidant Activity

A study demonstrated that compounds similar to this compound showed significant inhibition of lipid peroxidation in vitro, suggesting potential protective effects against oxidative damage in cellular models .

Antimicrobial Activity

Research has shown that long-chain fatty acid esters can inhibit the growth of certain bacteria and fungi. For instance, a comparative study found that derivatives of palmitic acid exhibited varying degrees of antibacterial activity against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

In vitro assays indicated that this compound could reduce the expression of inflammatory markers in cultured macrophages. This suggests potential applications in treating inflammatory diseases .

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antioxidant | Neutralizes free radicals | |

| Antimicrobial | Disrupts microbial membranes | |

| Anti-inflammatory | Modulates cytokine production |

Pharmacokinetics

The pharmacokinetic profile of this compound is not extensively documented; however, its structure suggests it may be well-absorbed due to its lipophilic nature. Further studies are needed to elucidate its metabolism and bioavailability.

Future Directions

Further research is warranted to explore:

- Mechanistic Studies : Understanding the precise molecular interactions at play.

- In Vivo Studies : Evaluating the efficacy and safety in animal models.

- Therapeutic Applications : Investigating potential uses in formulations for skin care or as dietary supplements.

Propriétés

IUPAC Name |

[3-hydroxy-2,2-bis(hydroxymethyl)propyl] hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(25)26-19-21(16-22,17-23)18-24/h22-24H,2-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VURIDHCIBBJUDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CO)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40170110 | |

| Record name | 3-Hydroxy-2,2-bis(hydroxymethyl)propyl palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17630-08-9 | |

| Record name | Hexadecanoic acid, 3-hydroxy-2,2-bis(hydroxymethyl)propyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17630-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-2,2-bis(hydroxymethyl)propyl palmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017630089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-2,2-bis(hydroxymethyl)propyl palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-2,2-bis(hydroxymethyl)propyl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.814 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.